
10alpha-Hydroxy-delta9'11-hexahydrocannabinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
10alpha-Hydroxy-delta9’11-hexahydrocannabinol can be synthesized through the degradation of delta-9-tetrahydrocannabinol . The synthetic route typically involves the hydroxylation of delta-9-tetrahydrocannabinol at the 10alpha position. This process requires specific reaction conditions, including the use of appropriate reagents and catalysts to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The compound is then stored under controlled conditions to maintain its stability and prevent degradation .
化学反応の分析
Types of Reactions
10alpha-Hydroxy-delta9’11-hexahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
10alpha-Hydroxy-delta9’11-hexahydrocannabinol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 10alpha-Hydroxy-delta9’11-hexahydrocannabinol involves its interaction with cannabinoid receptors in the body. These receptors, including CB1 and CB2, are part of the endocannabinoid system and play a crucial role in regulating various physiological processes . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
10alpha-Hydroxy-delta9’11-hexahydrocannabinol is similar to other hydroxylated cannabinoids, such as 11-Hydroxy-delta9-tetrahydrocannabinol and 9-Hydroxy-delta9-tetrahydrocannabinol . it is unique in its specific hydroxylation pattern and the resulting chemical and biological properties. These differences make it a valuable compound for research and development in various scientific fields.
List of Similar Compounds
- 11-Hydroxy-delta9-tetrahydrocannabinol
- 9-Hydroxy-delta9-tetrahydrocannabinol
- Delta-9-tetrahydrocannabinol (THC)
- Delta-8-tetrahydrocannabinol (Delta-8-THC)
- Cannabidiol (CBD)
特性
分子式 |
C21H30O3 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
(6aR,10R,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,10-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18-,20+/m1/s1 |
InChIキー |
HDNJNVPZXVJOMB-ZTNFWEORSA-N |
異性体SMILES |
CCCCCC1=CC(=C2[C@H]3[C@@H](CCC(=C)[C@@H]3O)C(OC2=C1)(C)C)O |
正規SMILES |
CCCCCC1=CC(=C2C3C(CCC(=C)C3O)C(OC2=C1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



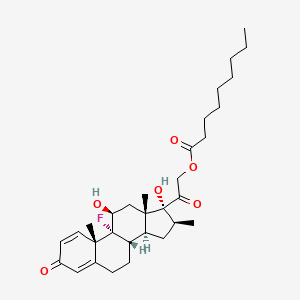
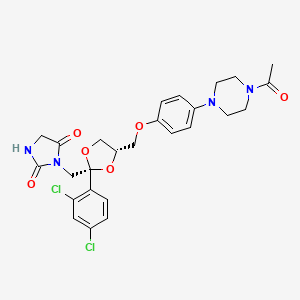
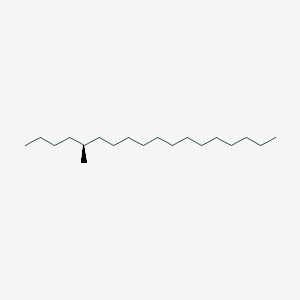
![9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)
![(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13413703.png)

![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)

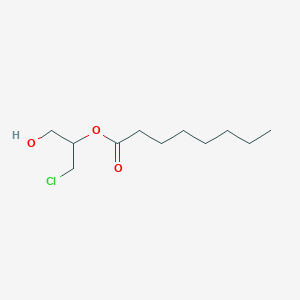

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)
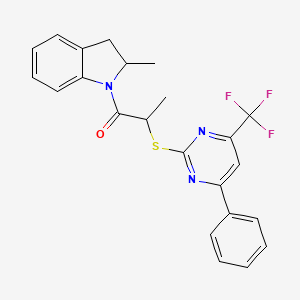
![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
